2-Ethyl-6-methoxybenzofuran is a chemical compound with the molecular formula and a molecular weight of 176.21 g/mol. It is classified under the category of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound exhibits interesting structural features that contribute to its potential therapeutic properties.
2-Ethyl-6-methoxybenzofuran can be sourced from various chemical suppliers and is often used in research settings for its unique properties. It falls within the broader classification of benzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring. Benzofurans have been studied for their roles in pharmacology, particularly in the development of anti-cancer and anti-inflammatory agents .
The synthesis of 2-ethyl-6-methoxybenzofuran typically involves several methods, including:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. For instance, using aluminum oxide as a catalyst can enhance the reaction efficiency, while ionic liquids may be employed to improve solubility and reaction rates .
2-Ethyl-6-methoxybenzofuran can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its electronic structure, where the methoxy group acts as an electron-donating substituent, enhancing nucleophilicity at certain positions on the aromatic ring .
The mechanism of action for compounds like 2-ethyl-6-methoxybenzofuran often involves interaction with biological targets such as enzymes or receptors. For instance, benzofuran derivatives have been shown to inhibit specific pathways involved in cancer progression by modulating signaling cascades related to cell proliferation and apoptosis.
Studies indicate that these compounds can affect pathways involving hypoxia-inducible factors or influence oxidative stress responses, leading to altered cellular outcomes in cancerous cells .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structural integrity and purity during synthesis .
2-Ethyl-6-methoxybenzofuran has scientific applications primarily in medicinal chemistry, where it is explored for its potential therapeutic effects against various diseases, including cancer and inflammation. Research has indicated that derivatives of benzofurans may possess significant anticancer properties, making them candidates for drug development . Additionally, their ability to modulate biological pathways suggests potential use in treating metabolic disorders or neurodegenerative diseases.
The benzofuran scaffold—a fused heterocyclic system comprising benzene and furan rings—represents a privileged structure in medicinal chemistry due to its versatile bioisosteric properties, structural rigidity, and widespread occurrence in biologically active natural products. This framework serves as a molecular foundation for compounds exhibiting diverse therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects [1]. Benzofuran derivatives demonstrate exceptional capacity for target engagement, attributed to their ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions within biological macromolecules [3].
Notably, benzofuran-containing drugs have achieved significant clinical impact. The antiarrhythmic agent amiodarone incorporates a benzofuran core essential for sodium channel blockade, while the antibiotic usnic acid (a dibenzofuran derivative) exhibits potent activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus [1]. These examples underscore the scaffold's pharmaceutical relevance. Natural sources—particularly higher plants within Asteraceae, Rutaceae, and Moraceae families—yield structurally complex benzofurans such as ailanthoidol and bergapten, which have inspired synthetic campaigns targeting novel bioactive analogs [1] [5]. The intrinsic bioactivity profile of benzofurans, coupled with their synthetic accessibility, positions this scaffold as a critical template for rational drug design, particularly in oncology and infectious disease therapeutics [3] [4].
Table 1: Clinically Relevant Benzofuran-Based Drugs and Their Therapeutic Applications
Compound Name | Therapeutic Category | Biological Target/Activity | Source/Status |
---|---|---|---|
Amiodarone | Antiarrhythmic | Sodium/potassium channel modulation | Marketed drug |
Usnic acid | Antibacterial | Inhibition of bacterial RNA synthesis | Natural product/Research |
Bergapten | Antipsoriatic/Photochemotherapy | Photosensitizing agent | Marketed drug |
Xanthotoxin | Vitiligo therapy | DNA intercalation upon UV activation | Marketed drug |
Dronedarone | Antiarrhythmic | Multi-channel blockade | Marketed drug |
The strategic incorporation of substituents at the C2 and C6 positions of the benzofuran nucleus profoundly influences molecular properties critical to drug efficacy: lipophilicity, electronic distribution, steric bulk, and metabolic stability. The 2-ethyl-6-methoxybenzofuran configuration exemplifies a pharmacophore optimized through substitution pattern engineering. The ethyl group at C2 enhances lipophilicity, facilitating membrane permeation and improving pharmacokinetic distribution profiles. Concurrently, the ortho-positioning of this alkyl chain adjacent to the heterocyclic oxygen may contribute to conformational stabilization via steric constraints [8] [9].
The methoxy group at C6 exerts substantial electronic effects. As a moderate π-donor, it elevates electron density within the aromatic system, potentially enhancing interactions with electron-deficient regions of target proteins. This modification also reduces susceptibility to oxidative metabolism compared to unsubstituted or hydroxylated analogs, thereby extending plasma half-life [10]. Crucially, the 6-methoxy group demonstrates steric complementarity within enzymatic binding pockets, as evidenced in osteogenic 6-methoxybenzofuran derivatives like compound I-9, where this substituent proved essential for bone morphogenetic protein 2 (BMP2) induction and subsequent osteoblast differentiation [8] [9].
Structure-activity relationship (SAR) analyses reveal that combining 2-alkyl and 6-alkoxy groups generates synergistic effects. In antiproliferative benzofurans, 2-ethyl analogs exhibited superior tubulin polymerization inhibition compared to methyl or propyl variants, while 6-methoxy substitution enhanced cytotoxicity against adenocarcinoma cell lines (A549, MCF-7) by 3-5 fold versus unsubstituted counterparts [3] [4]. These findings validate the 2-ethyl-6-methoxy motif as a optimized configuration for anticancer and osteogenic applications.
Table 2: Impact of C2 and C6 Substitutions on Benzofuran Bioactivity
C2 Substituent | C6 Substituent | Key Biological Property | Potency Enhancement |
---|---|---|---|
Methyl | Hydrogen | Tubulin polymerization inhibition | Baseline activity |
Ethyl | Hydrogen | Antiproliferative (MCF-7 cells) | 2.1-fold increase |
Methyl | Methoxy | BMP2 upregulation | 3.7-fold increase |
Ethyl | Methoxy | Osteogenic activity (BV/TV increase in vivo) | 4.5-fold increase |
Propyl | Methoxy | Metabolic stability (t₁/₂) | Reduced vs ethyl |
The pharmacological exploration of substituted benzofurans originated with the isolation of natural products bearing this heterocycle. Early research focused on compounds like machicendiol (from Machilus glaucescens), traditionally employed in asthma and ulcer treatment, and ailanthoidol (from Zanthoxylum ailanthoides), noted for its antioxidant and antiviral properties [1] [5]. These naturally occurring prototypes demonstrated the therapeutic potential of benzofuran systems but lacked substituent optimization for targeted applications.
The deliberate investigation of synthetic 2,6-disubstituted benzofurans emerged in the late 20th century, paralleling advances in heterocyclic synthesis methodologies. Key developments included:
The specific compound 2-ethyl-6-methoxybenzofuran gained prominence as an intermediate in synthesizing advanced pharmacological agents. Its structural attributes—optimal logP (predicted ~3.2), topological polar surface area (~35 Ų), and metabolic stability—rendered it superior to earlier analogs like 2-methyl-6-hydroxybenzofuran, which exhibited rapid glucuronidation [9] [10]. Contemporary research leverages this motif in hybrid molecules, notably:
Table 3: Historical Milestones in 2,6-Disubstituted Benzofuran Development
Time Period | Key Advancement | Impact on 2-Ethyl-6-Methoxybenzofuran Research |
---|---|---|
Pre-1980 | Isolation of natural benzofurans (e.g., usnic acid) | Identified core biological activities of scaffold |
1985–1995 | Synthetic methods for C2-alkyl benzofurans developed | Enabled regioselective ethylation at C2 position |
2002 | FDA approval of recombinant BMP2 | Validated osteogenic pathway for benzofuran targeting |
2010–2015 | SAR studies on 6-methoxy antiproliferative agents | Established C6 methoxy as potency-enhancing group |
2017–2024 | I-9 preclinical studies in osteoporosis models | Demonstrated in vivo efficacy of optimized derivative |
The evolution of 2-ethyl-6-methoxybenzofuran from a synthetic intermediate to a refined pharmacophore exemplifies rational drug design principles. Current research focuses on incorporating this motif into multifunctional ligands targeting complex disease pathways, particularly cancer (via microtubule disruption) and metabolic bone disorders (via BMP2 pathway potentiation) [2] [8] [9].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3